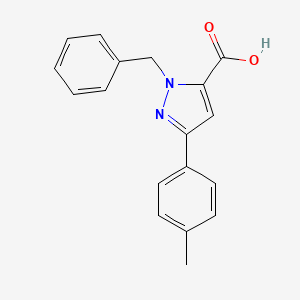
Dmtap
Overview
Description
Dimyristoyltrimethylammonium propane (DMTAP) is a cationic lipid commonly used in the formation of lipid bilayers and liposomes. It is particularly known for its role in gene delivery systems due to its ability to form compact complexes with DNA. The compound is characterized by its positively charged trimethylammonium headgroup, which interacts with negatively charged molecules such as nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimyristoyltrimethylammonium propane typically involves the reaction of dimyristoylphosphatidylcholine (DMPC) with trimethylamine. The process includes the following steps:
Starting Materials: Dimyristoylphosphatidylcholine and trimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or methanol under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as column chromatography to obtain pure dimyristoyltrimethylammonium propane.
Industrial Production Methods
In industrial settings, the production of dimyristoyltrimethylammonium propane involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves:
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
High-Throughput Purification: Employing high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure product purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Dimyristoyltrimethylammonium propane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can occur, although they are less common compared to oxidation.
Substitution: The trimethylammonium headgroup can participate in substitution reactions, where the methyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Peroxides, hydroxylated derivatives.
Reduction Products: Reduced fatty acid chains.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Dimyristoyltrimethylammonium propane has a wide range of applications in scientific research, including:
Gene Delivery: Used in the formation of liposomes for gene delivery due to its ability to form stable complexes with DNA.
Drug Delivery: Employed in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.
Membrane Studies: Utilized in the study of lipid bilayers and membrane dynamics, providing insights into membrane structure and function.
Biophysical Studies: Used in biophysical studies to investigate the interactions between lipids and proteins, as well as the effects of lipid composition on membrane properties.
Mechanism of Action
The mechanism of action of dimyristoyltrimethylammonium propane involves its interaction with negatively charged molecules such as DNA. The positively charged trimethylammonium headgroup binds to the negatively charged phosphate groups of DNA, forming stable complexes. This interaction facilitates the delivery of genetic material into cells by promoting the fusion of liposomes with cell membranes, thereby enabling the transfer of DNA into the cytoplasm.
Comparison with Similar Compounds
Dimyristoyltrimethylammonium propane is often compared with other cationic lipids such as dioleoyltrimethylammonium propane (DOTAP) and dimyristoylphosphatidylcholine (DMPC). While all these compounds are used in gene delivery and membrane studies, dimyristoyltrimethylammonium propane is unique due to its specific headgroup structure and its ability to form more stable complexes with DNA.
Similar Compounds
Dioleoyltrimethylammonium Propane (DOTAP): Another cationic lipid used in gene delivery, known for its high transfection efficiency.
Dimyristoylphosphatidylcholine (DMPC): A zwitterionic lipid commonly used in the formation of lipid bilayers and liposomes.
Dimyristoyltrimethylammonium propane stands out due to its unique electrostatic properties and its ability to enhance the stability and efficacy of gene delivery systems.
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYUIOSAOFINL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dmtap, a cationic lipid, primarily interacts with negatively charged molecules like DNA and RNA through electrostatic interactions. [, , , , ] This interaction leads to the formation of complexes that can be used for gene delivery applications. [, , , ] For instance, this compound-containing liposomes complexed with siRNA successfully knocked down target gene expression in hepatoma cells. [] this compound can also interact with zwitterionic lipids like DMPC, influencing the structural and electrostatic properties of lipid bilayers. [, , , , ] This interaction is driven by the interplay between the positively charged trimethylammonium (TAP) headgroup of this compound and the zwitterionic phosphatidylcholine (PC) headgroup of DMPC. [, , ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide ample information about its spectroscopic characterization. FTIR spectroscopy has been extensively used to study this compound and its interactions with other molecules like DNA and DMPC. [, ] This technique reveals structural changes associated with chain melting, hydration states, and deviations from B-form DNA in this compound-DNA complexes. [, ] Additionally, Raman spectroscopy, including DCDR and SERS, has proven effective for sensitive this compound detection, achieving detection limits in the micromolar range. [] These techniques provide valuable insights into the vibrational modes and structural characteristics of this compound.
A: Based on the provided research, this compound is not described as a catalyst. Its primary function revolves around its cationic nature, enabling electrostatic interactions with negatively charged molecules like DNA and RNA for gene delivery applications. [, , , ]
A: Yes, molecular dynamics (MD) simulations have been extensively employed to investigate this compound-containing lipid bilayers. [, , , , , ] These simulations provide insights into the structural and electrostatic properties of these bilayers, particularly in the context of varying this compound concentrations and salt conditions. [, , , , , ] For example, MD simulations revealed that salt-induced changes in DMPC/Dmtap membranes are highly dependent on the this compound concentration. []
A: While specific SAR studies are not described in the provided abstracts, research indicates that the cationic nature of this compound, specifically its trimethylammonium (TAP) headgroup, is crucial for its interaction with negatively charged molecules like DNA and RNA. [, , , ] Modifications altering this cationic charge are likely to influence its complexation ability and gene delivery efficacy. Furthermore, studies on this compound/DMPC bilayers show that the area per lipid exhibits a non-monotonic dependence on this compound concentration, with a minimum around equimolar mixtures. [] This suggests that even subtle structural modifications can significantly impact this compound's behavior in biological systems.
A: this compound can be formulated into stable liposomes and nanodiscs, particularly when combined with other lipids like DMPC and DMPG. [, , , , ] The stability of this compound formulations is influenced by factors like lipid composition, storage temperature, and the presence of anionic lipids. [] For instance, DMPG enhances the stability of this compound nanodiscs, while DMPA has a destabilizing effect. []
A: While the provided abstracts focus on this compound's applications in biophysics and drug delivery, its ability to form complexes with DNA and RNA and modify lipid bilayer properties presents opportunities for cross-disciplinary research. For instance, this compound could be explored for applications in biosensing, bioimaging, and development of novel biomaterials. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)




![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)





